2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c1-19(23,11-14-7-9-15(24-2)10-8-14)13-21-18(22)12-25-17-6-4-3-5-16(17)20/h3-10,23H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQIRFEZGXCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)COC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FNO4, with a molecular weight of approximately 345.37 g/mol. Its structure features a fluorophenoxy group and a methoxyphenyl moiety, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the fluorine atom in the phenoxy group enhances lipophilicity, potentially increasing bioavailability and interaction with cellular membranes.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammatory pathways.
- Receptor Modulation: The compound's structural components are hypothesized to interact with neurotransmitter receptors, influencing signaling cascades.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Studies
- HDAC Inhibition Study:
- Anti-inflammatory Effects:
- Antioxidant Activity:
Discussion
The biological activity of this compound indicates its potential therapeutic applications, particularly in cancer therapy and inflammatory diseases. The inhibition of HDACs suggests a role in epigenetic regulation, while anti-inflammatory properties may provide benefits in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Table 2: Reported Bioactivities of Acetamide Derivatives
Key Observations:
- The target compound lacks direct pharmacological data in the provided evidence. However, structurally related compounds (e.g., quinazoline-sulfonyl acetamides) exhibit potent anticancer activity, suggesting that fluorophenoxy and methoxyphenyl groups may synergize to enhance target binding .
- Compound N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () shares a fluorophenylacetamide backbone with the target compound and demonstrates high synthetic yield (81%), highlighting the feasibility of scaling production for similar molecules.
Physicochemical and Structural Nuances
- Melting Points : The hydroxy-methylpropyl substituent in compound 31 results in a higher melting point (84°C) compared to 30 (75°C), suggesting that polar groups like hydroxyls enhance crystalline packing . The target compound’s melting point is likely higher than 31 due to the additional 4-methoxyphenyl group.
- Chirality : Compound 32 () exhibits optical activity ([α]²²D = +61.1°), whereas the target compound’s stereochemical configuration remains uncharacterized in the provided data .
Preparation Methods
Synthesis of 2-(2-Fluorophenoxy)Acetic Acid
The foundational step involves synthesizing the fluorophenoxy acetic acid precursor. Adapted from the synthesis of 2-(4-fluorophenoxy)acetic acid, 2-fluorophenol reacts with ethyl chloroacetate in refluxing acetone (56–60°C, 8–12 hours) under basic conditions (K₂CO₃). Hydrolysis of the ethyl ester with NaOH (10% aqueous, 70°C, 2 hours) yields 2-(2-fluorophenoxy)acetic acid (78–85% yield).
Key Reaction Parameters
-
Molar Ratio : 1:1.2 (2-fluorophenol : ethyl chloroacetate)
-
Solvent : Acetone (anhydrous)
-
Base : K₂CO₃ (2.5 equiv)
Preparation of the Alkylamine Side Chain
The tertiary alcohol-bearing amine, 2-amino-2-methyl-1-(4-methoxyphenyl)propan-1-ol, is synthesized via a three-step process:
-
Grignard Addition : 4-Methoxybenzaldehyde reacts with isopropyl magnesium bromide to form 1-(4-methoxyphenyl)-2-methylpropan-1-ol (62% yield).
-
Oxidation : Selective oxidation of the secondary alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄, 0°C, 1 hour).
-
Reductive Amination : The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol (rt, 12 hours) to yield the target amine (55–60% yield).
Acetamide Bond Formation
Coupling 2-(2-fluorophenoxy)acetic acid with the alkylamine is achieved using carbodiimide chemistry. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (0°C → rt, 24 hours) provide the acetamide (70–75% yield).
Challenges :
-
Epimerization at the stereogenic center of the amine during coupling.
-
Low solubility of the amine in nonpolar solvents.
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Phenoxy Group Installation
Aryl iodide intermediates enable modular construction of the fluorophenoxy moiety. For example, 2-iodophenol reacts with a preformed acetamide-bearing boronic ester under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O, 80°C, 12 hours). Subsequent fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile (rt, 6 hours) introduces the fluorine atom (65% yield over two steps).
Optimization Insights :
-
Ligand Effects : Xantphos improves coupling efficiency for sterically hindered substrates.
-
Solvent System : Mixed polar aprotic solvents (DMF/H₂O) enhance boronic acid solubility.
Buchwald-Hartwig Amination for Side-Chain Assembly
The alkylamine side chain is introduced via Pd-catalyzed C–N coupling. A brominated acetamide precursor reacts with 2-methyl-3-(4-methoxyphenyl)propane-1,2-diol under Pd₂(dba)₃/BINAP catalysis (Cs₂CO₃, toluene, 100°C, 24 hours). This method avoids multi-step amine synthesis but suffers from moderate yields (50–55%) due to competing β-hydride elimination.
Multi-Component One-Pot Synthesis
Inspired by InCl₃-catalyzed pyrano[2,3-c]pyrazole syntheses, a three-component reaction is explored:
-
Components : 2-Fluorophenol, chloroacetonitrile, and 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine.
-
Conditions : InCl₃ (15 mol%), EtOH/H₂O (3:1), ultrasound irradiation (40 kHz, 50°C, 1 hour).
-
Yield : 60–65%, with shorter reaction times (<2 hours) but lower stereocontrol.
Mechanistic Pathway :
-
InCl₃ activates the nitrile toward nucleophilic attack by the phenol.
-
Ultrasound enhances mass transfer, accelerating imine formation and subsequent cyclization.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Resin-Bound Amine Preparation
Wang resin is functionalized with the alkylamine side chain using Fmoc-protected 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine. Deprotection with piperidine/DMF (20%, 30 minutes) liberates the amine for coupling.
On-Resin Acetylation
2-(2-Fluorophenoxy)acetic acid is activated with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) in DMF (2 hours, rt). Cleavage from the resin (TFA/H₂O, 95:5, 1 hour) yields the target acetamide (45–50% overall yield).
Advantages :
-
Simplified purification via filtration.
-
Scalability for high-throughput screening.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 70–75 | 48–72 h | Low | High |
| Pd-Catalyzed Coupling | 50–65 | 24–36 h | High | Moderate |
| Multi-Component Reaction | 60–65 | 2–4 h | Moderate | Low |
| Solid-Phase Synthesis | 45–50 | 24–48 h | High | High |
Key Trends :
-
Classical methods remain the most cost-effective for bulk synthesis.
-
Pd-catalyzed routes offer modularity but require expensive catalysts.
-
Ultrasound-assisted multi-component reactions excel in speed but lack stereochemical control.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Step 1: Activation of 2-fluorophenoxyacetic acid using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) under nitrogen .
- Step 2: Reaction with the amine intermediate (2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine) at 0–5°C to prevent side reactions.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
To optimize yield, control temperature rigorously, use molecular sieves to scavenge water, and monitor reaction progress via TLC or HPLC .
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: A combination of 1H/13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential:
- NMR: Look for characteristic peaks:
- 2-fluorophenoxy protons (δ 6.8–7.3 ppm, multiplet) .
- Methoxyphenyl group (singlet at δ 3.8 ppm for OCH3) .
- IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
- HRMS: Validate molecular ion ([M+H]+) with <2 ppm error .
Q. Q3. How can researchers design initial bioactivity screens for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial activity: Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data among fluorophenoxy acetamide derivatives?
Methodological Answer:
- Variable Substituent Analysis: Systematically modify substituents (e.g., methoxy vs. ethoxy, fluorophenyl vs. chlorophenyl) and compare bioactivity .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, increased hydrophobicity near the methoxyphenyl group may enhance membrane permeability .
- Crystallography: Solve co-crystal structures with target proteins (e.g., kinases) to identify critical binding interactions .
Q. Q5. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate:
- Lipophilicity (LogP): Target <5 for oral bioavailability.
- CYP450 inhibition: Screen for CYP3A4/2D6 interactions .
- Molecular Dynamics (MD) Simulations: Simulate binding to hERG channels to assess cardiac toxicity risks .
- Docking Studies: Use AutoDock Vina to predict binding modes with off-target receptors (e.g., serotonin transporters) .
Q. Q6. How can synthetic methodologies be adapted for large-scale production while maintaining stereochemical purity?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to control exothermic reactions (e.g., amide coupling) and reduce batch variability .
- Chiral Resolution: Use immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective hydrolysis of intermediates .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of critical quality attributes (CQAs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
